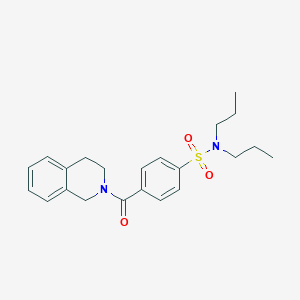

1-benzyl-1H-imidazole-4,5-dicarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

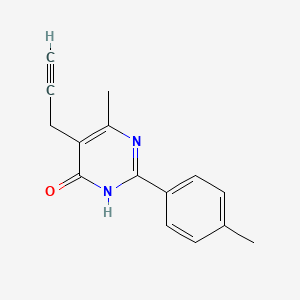

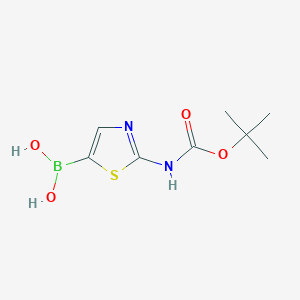

1-Benzyl-1H-imidazole-4,5-dicarbonitrile is an organic compound that belongs to the class of N-substituted imidazoles . It is a key component in the synthesis of various functional molecules used in a variety of applications .

Synthesis Analysis

The synthesis of 1-benzyl-1H-imidazole-4,5-dicarbonitrile involves several steps. The current literature provides much information about the synthesis and functionalization of imidazole . Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-imidazole-4,5-dicarbonitrile is complex. It consists of an imidazole ring fused to a benzyl group . The molecular weight of a similar compound, 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid, is 246.22 .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .科学的研究の応用

Antimicrobial Agents

1-Benzyl-1H-imidazole-4,5-dicarbonitrile derivatives have been studied for their potential as antimicrobial agents. Research has focused on developing new compounds with effective antibacterial and antifungal activities. These compounds have shown potent activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species (Desai et al., 2015).

Catalysis in Nucleoside Synthesis

Compounds derived from 1-Benzyl-1H-imidazole-4,5-dicarbonitrile have been used as catalysts in the synthesis of nucleoside methyl phosphonamidites. These catalysts are crucial in facilitating specific chemical reactions in the synthesis process (Bats et al., 2013).

Synthesis of Novel Compounds

The synthesis of novel compounds such as 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives has been achieved using 1-Benzyl-1H-imidazole-4,5-dicarbonitrile derivatives. This process is notable for its environmental friendliness and operational simplicity (Sadek et al., 2018).

Pharmaceutical Research

In pharmaceutical research, certain 1-Benzyl-1H-imidazole-4,5-dicarbonitrile derivatives have been synthesized and studied for their potential analgesic properties. These studies contribute to understanding the medicinal value of these compounds (Uçucu et al., 2001).

Optical and Electrochemical Properties

Research into imidazole-derived systems, including those based on 1-Benzyl-1H-imidazole-4,5-dicarbonitrile, has explored their linear and nonlinear optical properties, as well as electrochemistry. These studies have implications for developing new materials with unique optical and electrochemical features (Kulhanek & Bureš, 2012).

Corrosion Inhibition

1-Benzyl-1H-imidazole-4,5-dicarbonitrile derivatives have been evaluated for their efficacy as corrosion inhibitors. These studies help in understanding the protective capabilities of these compounds in preventing material degradation (Prashanth et al., 2021).

Energetic Materials

Research has been conducted on the synthesis and characterization of high-nitrogen compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), which are promising for the development of novel energetic materials. The thermal properties and stability of these compounds are of particular interest (Lewczuk et al., 2020).

将来の方向性

Imidazole-based compounds have a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

作用機序

Target of Action

The primary target of 1-Benzyl-1H-Imidazole-4,5-Dicarbonitrile is the Cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of organic substances and the detoxification of xenobiotics.

Mode of Action

1-Benzyl-1H-Imidazole-4,5-Dicarbonitrile acts as a CYP inhibitor . It inhibits the biotransformation of certain compounds, such as Methoxylated-Brominated Diphenyl Ethers (MeO-BDEs), to their hydroxylated forms (OH-BDEs) in certain organisms like fish .

特性

IUPAC Name |

1-benzylimidazole-4,5-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4/c13-6-11-12(7-14)16(9-15-11)8-10-4-2-1-3-5-10/h1-5,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKGFMRUOIMQNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)

![2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2416003.png)

![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)

![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)